molecular formula C14H17N5 B2580111 N-[(6-Methylpyridin-2-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-yn-1-amine CAS No. 1436283-71-4

N-[(6-Methylpyridin-2-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-yn-1-amine

Cat. No.: B2580111
CAS No.: 1436283-71-4
M. Wt: 255.325
InChI Key: PSEYGFLVUBWXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-Methylpyridin-2-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-yn-1-amine is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates key pharmacophores, including a 6-methylpyridyl group, a 1,2,4-triazole ring, and a terminal alkyne (prop-2-yn-1-amine) functional group. The 1,2,4-triazole moiety is a privileged scaffold in drug discovery, frequently found in compounds with a wide range of biological activities, such as antifungal, antiviral, and anticancer properties . The presence of the terminal alkyne is particularly valuable for bioorthogonal chemistry applications, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This makes the compound an excellent candidate for use as a chemical probe in proteomics, target identification, and the development of chemical libraries. Researchers can utilize the alkyne handle to "click" the molecule onto azide-tagged biomolecules or other substrates for labeling, pull-down assays, or the synthesis of more complex triazole-containing structures. This product is intended For Research Use Only (RUO) and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(6-methylpyridin-2-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-3-7-18(8-9-19-12-15-11-16-19)10-14-6-4-5-13(2)17-14/h1,4-6,11-12H,7-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEYGFLVUBWXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN(CCN2C=NC=N2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key structural elements include:

  • 6-Methylpyridin-2-yl group : Enhances aromatic π-stacking and metal coordination (pyridine nitrogen).
  • Propargylamine backbone : Enables click chemistry or metal chelation.
Table 1: Structural Comparison with Analogs
Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
N-[(6-Methylpyridin-2-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-yn-1-amine (Target) 6-Methylpyridine, 1,2,4-triazole, propargylamine ~274.3 (calculated) Reactive alkyne; potential for coordination or bioactivity
N,N’-Bis((pyridin-2-yl)methyl)prop-2-yn-1-amine (L1) Two pyridin-2-ylmethyl groups ~265.3 Used in Mn(II) complexes; mimics facial triad in metalloenzymes
N-((1-Methyl-1H-imidazol-2-yl)methyl)-N-(pyridin-2-ylmethyl)prop-2-yn-1-amine (L2) Imidazole and pyridine groups ~269.3 Biomimetic ligand for Mn(II); stabilizes µ-bridged dimers
N-(prop-2-yn-1-yl)-N-((1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine (14n) Quinoxaline, 1,2,3-triazole, dual propargyl groups 302.3 Click chemistry applications; π-conjugated system for photophysical studies
6-(Methylsulfanyl)-1-phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolopyrimidine core, methylsulfanyl, isopropylamine 299.4 Anticancer/antimicrobial candidate; sulfur enhances lipophilicity

Physicochemical Properties

  • Solubility : The 1,2,4-triazole and pyridine groups enhance water solubility via hydrogen bonding, contrasting with sulfur-containing analogs (e.g., ’s methylsulfanyl derivative) .
  • Stability : Propargylamines are prone to oxidation; stabilization strategies (e.g., bulky substituents) used in may apply .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.